Superior SIRT1 Inhibitory Potency and Selectivity Over Sirtinol
JGB1741 demonstrates significantly enhanced SIRT1 inhibition and selectivity compared to its parent scaffold sirtinol. JGB1741 inhibits SIRT1 with an IC50 of 15 μM, whereas sirtinol exhibits an IC50 of 120–131 μM for SIRT1 [1]. Additionally, JGB1741 shows minimal inhibition of SIRT2 and SIRT3 (IC50 >100 μM), whereas sirtinol displays off-target inhibition of SIRT2 (IC50 ~38–40 μM) [1][2].
| Evidence Dimension | SIRT1 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | SIRT1 IC50 = 15 μM; SIRT2 IC50 >100 μM; SIRT3 IC50 >100 μM |
| Comparator Or Baseline | Sirtinol: SIRT1 IC50 = 120–131 μM; SIRT2 IC50 = 38–40 μM |
| Quantified Difference | JGB1741 is 8–8.7-fold more potent against SIRT1; >2.5-fold more selective against SIRT2 |
| Conditions | Biochemical enzyme inhibition assays |
Why This Matters
Enhanced potency and selectivity reduce off-target effects and improve the interpretability of SIRT1-dependent phenotypes.
- [1] Kalle AM, Mallika A, Badiger J, Alinakhi, Talukdar P, Sachchidanand. Inhibition of SIRT1 by a small molecule induces apoptosis in breast cancer cells. Biochem Biophys Res Commun. 2010;401(1):13-19. doi:10.1016/j.bbrc.2010.08.118 View Source
- [2] Schuetz A, Min J, Antoshenko T, Wang CL, Allali-Hassani A, Dong A, et al. Structural basis of inhibition of the human NAD+-dependent deacetylase SIRT1 by indole derivatives. J Mol Biol. 2008;381(5):1312-1324. View Source
